

# Long-Term Endometrial Safety of Fezolinetant: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fezolinetant**

Cat. No.: **B607441**

[Get Quote](#)

A deep dive into the 52-week clinical trial data reveals a favorable endometrial safety profile for the non-hormonal VMS treatment, **fezolinetant**. This guide provides a comprehensive comparison with alternative therapies, supported by detailed experimental protocols and quantitative data, to inform researchers, scientists, and drug development professionals.

**Fezolinetant**, a neurokinin-3 receptor (NK3R) antagonist, has emerged as a novel non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause. A critical aspect of its long-term viability is its safety profile concerning the endometrium, a key consideration for any therapy used in postmenopausal women. This guide synthesizes data from the pivotal 52-week SKYLIGHT 4 trial and compares it with long-term data from other relevant therapies, including another NK3R antagonist (elinzanetant), a gonadotropin-releasing hormone (GnRH) antagonist (elagolix), and a selective estrogen receptor modulator (SERM) in combination with conjugated estrogens (bazedoxifene).

## Comparative Analysis of Long-Term Endometrial Safety

The long-term endometrial safety of **fezolinetant** was primarily established in the SKYLIGHT 4 study, a 52-week, randomized, placebo-controlled, double-blind Phase 3 trial.<sup>[1][2][3]</sup> The findings from this study, alongside data from trials of comparator drugs, are summarized below to provide a clear comparison of key endometrial safety endpoints.

| Treatment                                   | Trial(s)              | Duration  | Incidence of Endometrial Hyperplasia        | Incidence of Endometrial Carcinoma          | Change in Endometrial Thickness           |
|---------------------------------------------|-----------------------|-----------|---------------------------------------------|---------------------------------------------|-------------------------------------------|
| Fezolinetant (45 mg)                        | SKYLIGHT 4            | 52 weeks  | 0.5% (1 in 203 participants)<br>[1]         | 0%[1]                                       | No significant difference from placebo[4] |
| Fezolinetant (30 mg)                        | SKYLIGHT 4            | 52 weeks  | 0%[1]                                       | 0.5% (1 in 210 participants)<br>[1]         | No significant difference from placebo[4] |
| Placebo                                     | SKYLIGHT 4            | 52 weeks  | 0%[1]                                       | 0%[1]                                       | -                                         |
| Elinzanetant (120 mg)                       | OASIS 3               | 52 weeks  | No incidences reported[5][6]<br>[7]         | No incidences reported[5][6]<br>[7]         | Not specified                             |
| Elagolix (150 mg QD & 200 mg BID)           | Elaris EM-III & EM-IV | 12 months | No adverse endometrial findings reported[8] | No adverse endometrial findings reported[8] | Not specified                             |
| Bazedoxifene (20 mg) / CE (0.45 & 0.625 mg) | SMART-4 & SMART-5     | 12 months | <1% incidence[1]<br>[9][10]                 | Not specified                               | Not specified                             |

## Detailed Experimental Protocols for Endometrial Safety Assessment

A thorough understanding of the methodologies used to assess endometrial safety is crucial for interpreting the clinical trial data. The following sections detail the protocols from the respective long-term safety studies.

## Fezolinetant (SKYLIGHT 4 Trial)

The SKYLIGHT 4 trial employed a rigorous protocol for monitoring endometrial health over 52 weeks.[1][2][3]

- Screening: All participants with a uterus underwent a transvaginal ultrasound (TVU) and a suction endometrial biopsy at screening.[1]
- End-of-Study Assessment: A repeat TVU and endometrial biopsy were performed at week 52 or at an early discontinuation visit.[1]
- Unscheduled Biopsies: Endometrial biopsies were also mandated in all cases of uterine bleeding that occurred during the treatment period.[1]
- Pathological Review: Endometrial biopsy samples were independently read by three pathologists.[2]

## Elinzanetant (OASIS 3 Trial)

The 52-week OASIS 3 trial for elinzanetant also included comprehensive endometrial safety monitoring.[5][6][7][11]

- Baseline and End-of-Treatment Assessments: Endometrial safety was evaluated through TVU and endometrial biopsies conducted at baseline and at the end of the 52-week treatment period.[6]
- Independent Pathologist Review: Biopsy samples were evaluated independently by three masked external pathologists.[6]

## Elagolix (Elaris EM-III and EM-IV Extension Studies)

The 12-month extension studies for elagolix, Elaris EM-III and EM-IV, included endometrial safety as part of their assessments.[8][12][13]

- Safety Assessments: The trials included endometrial assessments as part of the overall safety evaluations.[8] While the specific details of the endometrial monitoring protocol are not as extensively described in the available literature as for the SKYLIGHT 4 and OASIS 3 trials, the studies reported no adverse endometrial findings.[8]

## Bazedoxifene/Conjugated Estrogens (SMART Trials)

The SMART trials, which evaluated the combination of bazedoxifene and conjugated estrogens, had endometrial safety as a primary endpoint.[1][9][10][14]

- Biopsy Schedule: Endometrial biopsies were performed at screening and at 12 months.[10]
- Centralized Pathological Analysis: Biopsy samples were analyzed centrally in a blinded fashion by two primary pathologists. In cases of disagreement, a third pathologist was consulted for a final diagnosis.[10]
- Ultrasound Monitoring: Endometrial thickness was evaluated by TVU at screening and at 12 months.[10]

## Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.



[Click to download full resolution via product page](#)

### Fezolinetant's Non-Hormonal Mechanism of Action

[Click to download full resolution via product page](#)

### SKYLIGHT 4 Endometrial Safety Assessment Workflow

## Conclusion

The comprehensive 52-week data from the SKYLIGHT 4 trial demonstrates that **fezolinetant** has a favorable long-term endometrial safety profile, with low rates of endometrial hyperplasia and carcinoma that are within the pre-specified limits set by regulatory agencies.[1][15] When compared to another NK3R antagonist, elinzanetant, both appear to have a reassuring endometrial safety profile with no significant signals of concern observed in their respective

long-term studies.<sup>[5][6][7]</sup> The GnRH antagonist elagolix and the SERM/estrogen combination of bazedoxifene/CE also show favorable endometrial safety outcomes in their long-term studies, providing alternative therapeutic options with different mechanisms of action.<sup>[1][8][9][10]</sup> The rigorous endometrial safety monitoring protocols implemented in these trials, particularly the SKYLIGHT 4 and OASIS 3 studies, provide a high degree of confidence in the reported outcomes. For researchers and drug development professionals, these findings are crucial for positioning **fezolinetant** within the landscape of treatments for menopausal vasomotor symptoms and for designing future studies in this therapeutic area.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [pfi.zer.com](http://pfi.zer.com) [pfi.zer.com]
- 2. Safety of Fezolinetant for Vasomotor Symptoms Associated With Menopause: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase III SKYLIGHT 4 trial of ESN 364 meets the primary endpoint in menopause symptoms | medthority.com [medthority.com]
- 4. [cdn-links.lww.com](http://cdn-links.lww.com) [cdn-links.lww.com]
- 5. Data from Phase III study OASIS 3 support efficacy and long-term safety of investigational compound elinzanetant in the treatment of moderate to severe vasomotor symptoms | Bayer United States [bayer.com]
- 6. Elinzanetant for the Treatment of Vasomotor Symptoms Associated With Menopause: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [contemporaryobgyn.net](http://contemporaryobgyn.net) [contemporaryobgyn.net]
- 8. Long-Term Outcomes of Elagolix in Women With Endometriosis: Results From Two Extension Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of bazedoxifene/conjugated estrogens on endometrial safety and bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [academic.oup.com](http://academic.oup.com) [academic.oup.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Study Details Page [abbvieclinicaltrials.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov:443]
- 14. Effects of bazedoxifene/conjugated estrogens on the endometrium and bone: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are the effects of fezolinetant on the endometrium? [astellasanswers.com]
- To cite this document: BenchChem. [Long-Term Endometrial Safety of Fezolinetant: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607441#validating-the-long-term-endometrial-safety-of-fezolinetant>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)